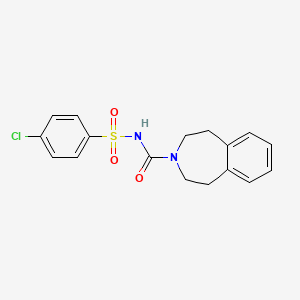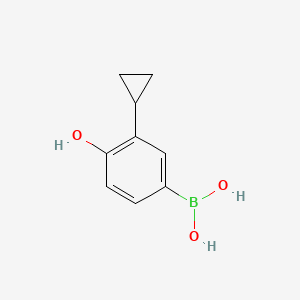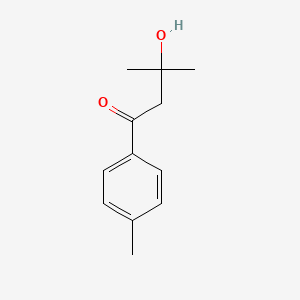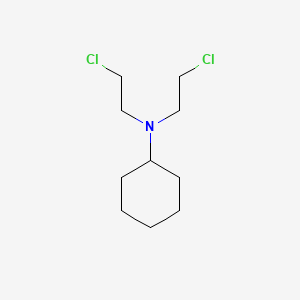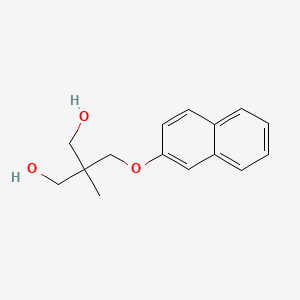
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of 1,3-propanediol, with a naphthyloxy group attached, which imparts distinct properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with 2-methyl-1,3-propanediol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the use of an acid catalyst to facilitate the formation of the ether linkage between the naphthol and the propanediol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
化学反应分析
Types of Reactions
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The naphthyloxy group can undergo substitution reactions, where other functional groups replace the naphthyloxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acids, while reduction can produce naphthyl alcohols.
科学研究应用
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism by which 1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- exerts its effects involves interactions with specific molecular targets. The naphthyloxy group can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may participate in hydrogen bonding and hydrophobic interactions, affecting the stability and activity of biomolecules.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-propanediol: A simpler analog without the naphthyloxy group.
1,3-Dihydroxy-2-methylpropane: Another related compound with similar structural features.
Uniqueness
1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
3894-18-6 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC 名称 |
2-methyl-2-(naphthalen-2-yloxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C15H18O3/c1-15(9-16,10-17)11-18-14-7-6-12-4-2-3-5-13(12)8-14/h2-8,16-17H,9-11H2,1H3 |
InChI 键 |
NSBBGDHVTCXAQV-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(CO)COC1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



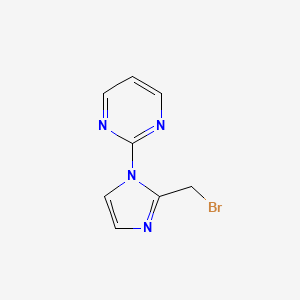
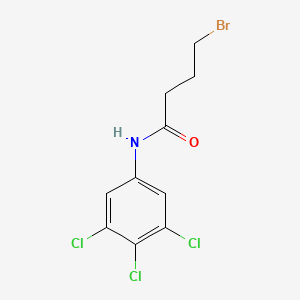
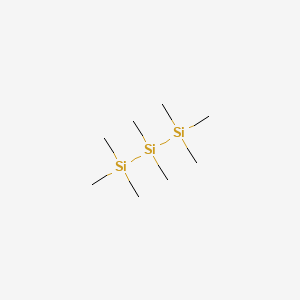
![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
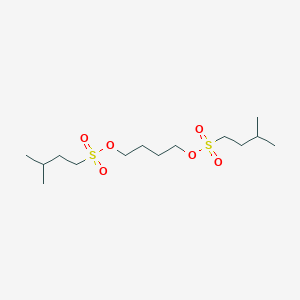
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)


